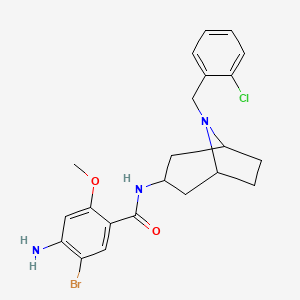![molecular formula C36H56N2O12 B12744566 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid CAS No. 104450-32-0](/img/structure/B12744566.png)
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid is a complex organic compound with a molecular formula of C15H23NO3. It is known for its unique chemical structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a methoxymethyl group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 4-(tert-butylamino)-2-hydroxypropoxybenzene with methoxymethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The final product is usually purified through techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The tert-butylamino group may interact with receptors or enzymes, modulating their activity. The hydroxypropoxy and methoxymethyl groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Similar structure but with a hydroxy group instead of a methoxymethyl group.
1-[4-(tert-butylamino)phenyl]ethanone: Lacks the hydroxypropoxy and methoxymethyl groups.
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol: Contains a chlorophenyl group instead of a methoxymethyl group.
Uniqueness
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
104450-32-0 |
|---|---|
Fórmula molecular |
C36H56N2O12 |
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid |
InChI |
InChI=1S/2C17H27NO4.C2H2O4/c2*1-12(19)13-6-7-16(14(8-13)10-21-5)22-11-15(20)9-18-17(2,3)4;3-1(4)2(5)6/h2*6-8,15,18,20H,9-11H2,1-5H3;(H,3,4)(H,5,6) |
Clave InChI |
GFQBKNCWWYYXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)COC.CC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)COC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



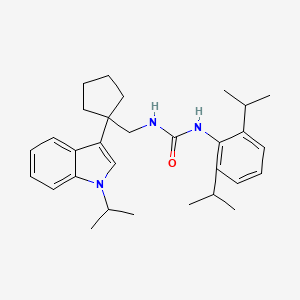

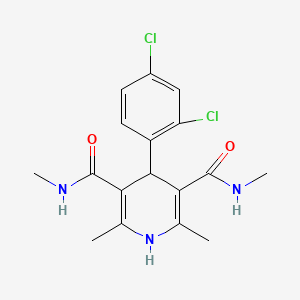
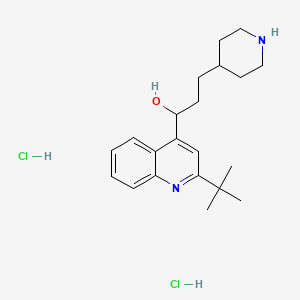

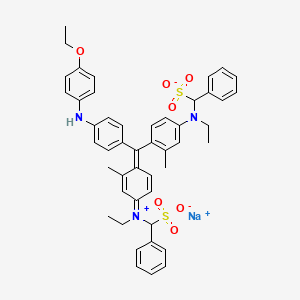
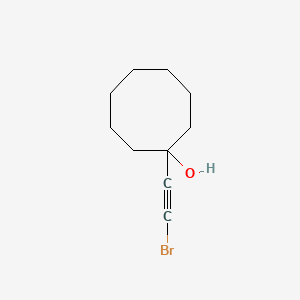
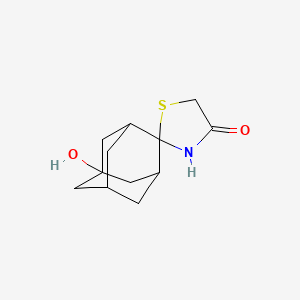
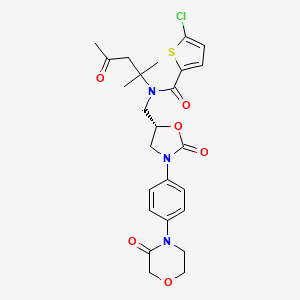
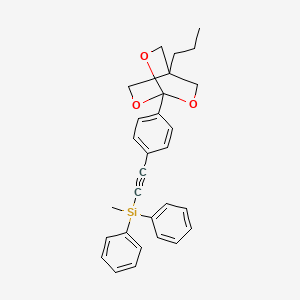
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
